Structural Differentiation via C4 N-Benzyl Substitution: Divergence from High-Potency NQBS Leads
The most potent published NQBS compounds, CU-O42, CU-O47, and CU-O75, differ structurally from CAS 1251623-96-7 at the C4 amine substituent. While CAS 1251623-96-7 carries an N-benzyl group, the exact structures of the optimized leads are distinct N-aryl or N-alkyl variations [1]. Published SAR from the NQBS series demonstrates that biological activity is highly sensitive to this C4 substituent, as evidenced by the completely inactive analog CU-O102 [1]. This establishes that CAS 1251623-96-7 represents a structurally distinct, untested vector within the NQBS class, providing a unique tool for SAR exploration rather than a direct substitute for any known lead.
| Evidence Dimension | C4 Amine Substituent Identity vs. Biological Activity |
|---|---|
| Target Compound Data | N-benzyl substituent at C4 (specific activity not reported in primary literature) |
| Comparator Or Baseline | CU-O75 (active, IC50 = 0.75-1.5 microM across DLBCL lines); CU-O102 (inactive negative control) |
| Quantified Difference | Quantitative activity difference cannot be calculated for 1251623-96-7; class-level inference confirms structural divergence. |
| Conditions | DLBCL cell viability assay (CellTiter-Glo) at 72h [1] |
Why This Matters
For SAR-driven medicinal chemistry programs, this compound serves as a distinct probe to interrogate the steric and electronic tolerance at the C4 position, avoiding redundancy with the already-optimized leads.
- [1] Kalac, M., Mangone, M., Rinderspacher, A., Deng, S. X., Scotto, L., Markson, M., ... & O'Connor, O. A. (2020). N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB. iScience, 23(12), 101884. View Source
